Exclusive G6PD Inhibition Among Tested Tetrahydro-β-Carboline Analogs
In a head-to-head in vitro enzyme inhibition study using G6PD purified from human erythrocytes (specific activity 1.96 EU/mL), 1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline (Compound 1) inhibited G6PD with an IC₅₀ of 31.2 µM. The two comparator THβC analogs—1-methyl-2,3,4,9-tetrahydro-1H-β-carboline-1-carboxylic acid (Compound 2) and unsubstituted 2,3,4,9-tetrahydro-1H-beta-carboline (Compound 3)—showed no inhibitory effect on G6PD at any concentration tested [1]. The molecular docking binding energy of the 1-isopropyl compound to the hG6PD receptor (PDB: 6E08) was estimated at −6.97 kcal/mol [1].
| Evidence Dimension | In vitro G6PD inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 31.2 µM (Compound 1) |
| Comparator Or Baseline | Compound 2 (1-methyl-1-COOH): no inhibition; Compound 3 (unsubstituted THβC): no inhibition |
| Quantified Difference | Target: IC₅₀ = 31.2 µM; Comparators: IC₅₀ > highest concentration tested (inactive); qualitative selectivity observed |
| Conditions | G6PD purified from human erythrocytes; spectrophotometric assay at 340 nm, 25 °C; various compound concentrations tested |
Why This Matters
This demonstrates that G6PD inhibitory activity within the THβC class requires the 1-isopropyl substitution; the methyl-carboxylic acid and unsubstituted analogs are inactive, making the target compound the only viable candidate for G6PD-targeted probe or inhibitor development.
- [1] Taşer, B.; Güller, P.; Özkan, H. Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. Int. J. Chem. Technol. 2025, 9 (1), 13–24. DOI: 10.32571/ijct.1648820. View Source
